KB-R7785

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H27N3O4 |

|---|---|

Molekulargewicht |

349.4 g/mol |

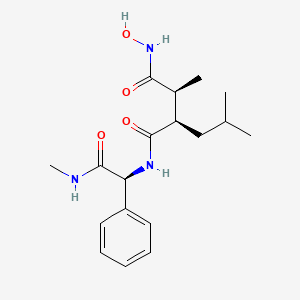

IUPAC-Name |

(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C18H27N3O4/c1-11(2)10-14(12(3)16(22)21-25)17(23)20-15(18(24)19-4)13-8-6-5-7-9-13/h5-9,11-12,14-15,25H,10H2,1-4H3,(H,19,24)(H,20,23)(H,21,22)/t12-,14+,15-/m0/s1 |

InChI-Schlüssel |

OFCWIPGKPUJTDP-CFVMTHIKSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)NC)C(=O)NO |

Kanonische SMILES |

CC(C)CC(C(C)C(=O)NO)C(=O)NC(C1=CC=CC=C1)C(=O)NC |

Synonyme |

(4-(N-hydroxyamino)-2R-isobutyl-3S-methylsuccinyl)-L-phenylglycine-N-methylamide KB R7785 KB-R7785 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of KB-R7785

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. This technical guide delineates the core mechanism of action of this compound, focusing on its inhibitory effects on key MMPs, including A Disintegrin and Metalloproteinase (ADAM) family members. Contrary to some initial postulations, this compound does not directly inhibit the Na+/Ca2+ exchanger (NCX). Its therapeutic potential stems from its ability to modulate cellular processes governed by MMPs, such as inflammation, cell signaling, and tissue degradation. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions primarily as a competitive inhibitor of matrix metalloproteinases. It chelates the zinc ion within the catalytic domain of these enzymes, a mechanism common to hydroxamate-based MMP inhibitors. This action prevents the MMPs from binding to and cleaving their respective substrates. The inhibitory profile of this compound is broad, encompassing several members of the MMP and ADAM families.

Inhibition of ADAM12 and its Role in Cardiac Hypertrophy

A significant aspect of this compound's mechanism is its inhibition of ADAM12. This action has been shown to attenuate the development of cardiac hypertrophy. The signaling pathway involves the following steps:

-

G-protein coupled receptor (GPCR) agonists stimulate cardiomyocytes.

-

This stimulation activates ADAM12.

-

Activated ADAM12 cleaves the ectodomain of heparin-binding EGF-like growth factor (HB-EGF).

-

The shed, soluble HB-EGF binds to and activates the epidermal growth factor receptor (EGFR).

-

EGFR activation triggers downstream signaling cascades that lead to hypertrophic growth of cardiomyocytes.

By inhibiting ADAM12, this compound prevents the shedding of HB-EGF, thereby blocking the entire downstream signaling pathway that contributes to cardiac hypertrophy.

Inhibition of TNF-α Converting Enzyme (TACE/ADAM17) and Anti-inflammatory Effects

This compound also inhibits Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the soluble, active cytokine. The pathway is as follows:

-

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of pro-TNF-α in cells like macrophages.

-

TACE cleaves pro-TNF-α at the cell surface.

-

Soluble TNF-α is released and binds to its receptors on target cells, initiating a pro-inflammatory signaling cascade.

By inhibiting TACE, this compound reduces the production of soluble TNF-α, thereby exerting anti-inflammatory effects. This mechanism is also linked to improvements in insulin sensitivity.

Quantitative Inhibitory Data

While specific IC50 values for this compound against a wide range of individual MMPs are not consistently reported across publicly available literature, its potent inhibitory activity against several key metalloproteinases has been established. The table below summarizes the known inhibitory targets and observed effects.

| Target Enzyme | Common Name | Biological Process | Effect of this compound Inhibition |

| ADAM12 | A Disintegrin and Metalloproteinase 12 | HB-EGF shedding, cellular fusion, muscle development | Attenuation of cardiac hypertrophy |

| ADAM17 | TACE (TNF-α Converting Enzyme) | TNF-α shedding, inflammation, EGFR ligand shedding | Reduction of soluble TNF-α, anti-inflammatory effects, improved insulin sensitivity |

| MMP-9 | Gelatinase B | Extracellular matrix degradation, inflammation, cell migration | Attenuation of brain damage in focal cerebral ischemia |

Experimental Protocols

Gelatin Zymography for MMP Activity Assessment

This protocol is used to detect the activity of gelatinases such as MMP-2 and MMP-9.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 1 mg/mL gelatin

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining solution (40% methanol, 10% acetic acid)

Procedure:

-

Prepare protein samples (e.g., cell culture supernatant) and determine protein concentration.

-

Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Load equal amounts of protein onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer for 18-24 hours at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

TNF-α Secretion Inhibition Assay (ELISA)

This protocol quantifies the amount of TNF-α released from cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture reagents

-

TNF-α ELISA kit

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

-

Generate a dose-response curve to determine the IC50 of this compound for TNF-α inhibition.

HB-EGF Shedding Assay (Western Blot)

This protocol detects the shedding of HB-EGF from the cell surface.

Materials:

-

Cells expressing HB-EGF

-

Phorbol 12-myristate 13-acetate (PMA) or other shedding inducers

-

This compound

-

Lysis buffer

-

SDS-PAGE and Western blot equipment

-

Primary antibody against the cytoplasmic or extracellular domain of HB-EGF

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells expressing HB-EGF to near confluency.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with a shedding agent like PMA to induce HB-EGF cleavage.

-

To detect shed HB-EGF: Collect the conditioned media. Concentrate the media and perform Western blot analysis using an antibody against the HB-EGF ectodomain.

-

To detect remaining cell-associated HB-EGF: Lyse the cells and collect the protein lysate. Perform Western blot analysis on the cell lysates using an antibody against the HB-EGF cytoplasmic domain. A decrease in the full-length HB-EGF band indicates shedding.

Conclusion

This compound is a multifaceted matrix metalloproteinase inhibitor with significant therapeutic potential. Its core mechanism of action lies in the targeted inhibition of key MMPs such as ADAM12 and TACE (ADAM17). This inhibitory activity disrupts pathological signaling pathways involved in cardiac hypertrophy and inflammation. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and similar compounds in various disease models. A clear understanding of its mechanism is paramount for the continued development of MMP inhibitors as a class of therapeutic agents.

The Metalloproteinase Inhibitor KB-R7785: A Technical Guide to its Core Targets

For Immediate Release

Osaka, Japan – December 15, 2025 – This technical guide provides an in-depth analysis of the small molecule inhibitor KB-R7785, focusing on its primary molecular targets, mechanism of action, and the experimental protocols for its characterization. Developed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and application of this potent metalloproteinase inhibitor.

Executive Summary

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and certain members of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. Its inhibitory activity stems from a hydroxamate group that chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. Notably, this compound has been demonstrated to effectively inhibit the processing of crucial signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Heparin-Binding Epidermal Growth Factor (HB-EGF), implicating it in a variety of physiological and pathological processes.

Primary Molecular Targets and In Vitro Potency

The inhibitory profile of this compound has been characterized against several key metalloproteinases. The following table summarizes the available quantitative data on its potency, primarily focusing on the inhibition of growth factor and cytokine shedding from the cell surface.

| Target Process/Substrate | Enzyme Family | IC50 (µM) |

| HB-EGF Shedding | ADAM | 0.08 |

| TGF-α Shedding | ADAM | 0.29 |

| Amphiregulin Shedding | ADAM | 0.44 |

| TNF-α Release | ADAM | 0.53 |

Data sourced from Asakura M, et al. (2002). IC50 values represent the concentration of this compound required to inhibit 50% of the shedding of the respective molecule.

Beyond the targets listed in the table, this compound has been shown to inhibit the activity of several other metalloproteinases, including:

-

ADAM12 : A key enzyme in the shedding of HB-EGF, which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR)[1].

-

MMP-9 : A gelatinase involved in the degradation of extracellular matrix components, with implications in brain injury and cancer metastasis[2].

-

Other MMPs : While specific quantitative data is less readily available, this compound is recognized as an inhibitor of a broader range of MMPs, contributing to its diverse biological effects.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on specific metalloproteinases leads to the modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most well-characterized pathways affected by this inhibitor.

Experimental Protocols

The characterization of this compound and other metalloproteinase inhibitors relies on robust in vitro assays. The following sections detail the methodologies for determining the inhibitory potency of such compounds.

General Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a specific metalloproteinase.

Detailed Protocol for Fluorogenic MMP Inhibition Assay

This protocol provides a detailed procedure for determining the IC50 value of a test compound, such as this compound, against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Test inhibitor (this compound)

-

Control inhibitor (e.g., NNGH)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute and activate the pro-MMP to its active form according to the manufacturer's instructions. Dilute the active MMP to a working concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to a working concentration in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to respective wells:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Active MMP enzyme and assay buffer.

-

Inhibitor Wells: Active MMP enzyme and the serial dilutions of this compound.

-

Positive Control: Active MMP enzyme and a known inhibitor (e.g., NNGH).

-

-

The final volume in each well before adding the substrate should be equal.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

This compound is a valuable research tool for studying the roles of MMPs and ADAMs in various biological processes. Its ability to inhibit key signaling molecules like TNF-α and HB-EGF makes it a compound of interest for investigating inflammatory diseases, cancer progression, and other pathological conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies on this compound and other metalloproteinase inhibitors.

References

- 1. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

KB-R7785: A Technical Guide to its Function as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, cardiovascular diseases, and neuroinflammatory disorders. This compound, a hydroxamate-based inhibitor, has demonstrated therapeutic potential in preclinical models by attenuating tissue degradation and modulating inflammatory signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect through the hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of MMPs. This interaction reversibly blocks the enzyme's proteolytic activity, preventing the degradation of ECM components such as collagen and gelatin. Beyond its direct inhibition of MMPs, this compound has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by inhibiting TNF-α converting enzyme (TACE/ADAM17).[1] This dual action on both MMPs and TACE contributes to its broad therapeutic potential.

Data Presentation: Inhibitory Profile of this compound

| Target Enzyme | IC50 (nM) | Notes | Reference |

| MMP-1 (Collagenase-1) | Reported Activity | Effective in rat arthritis models, suggesting MMP-1 inhibition. | |

| MMP-2 (Gelatinase A) | Reported Activity | Attenuates brain damage in models where MMP-2 is implicated.[2] | |

| MMP-9 (Gelatinase B) | Reported Activity | Significantly decreased MMP-9 activity in a mouse model of focal cerebral ischemia.[2] | |

| ADAM12 | Direct Binding | Inhibits the shedding of heparin-binding epidermal growth factor (HB-EGF). | |

| TACE (TNF-α Converting Enzyme) | Reported Activity | Inhibits the production of TNF-α.[1] |

Note: Specific IC50 values for this compound are not consistently reported across the literature. The table reflects reported inhibitory activities.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on MMPs and TACE intercepts critical signaling cascades involved in inflammation and tissue remodeling.

TNF-α Signaling Pathway Inhibition

This compound's inhibition of TACE reduces the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF-α binding to its receptors (TNFR1/2), which can lead to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes and other MMPs.

ADAM12-Mediated HB-EGF Shedding Pathway

In cardiac hypertrophy, G-protein coupled receptor (GPCR) agonists can lead to the activation of ADAM12. ADAM12 then cleaves membrane-bound pro-HB-EGF, releasing soluble HB-EGF. This soluble growth factor then transactivates the epidermal growth factor receptor (EGFR), initiating downstream signaling cascades that contribute to hypertrophic growth. This compound has been shown to directly bind to and inhibit ADAM12, thus blocking this pathway.

Experimental Protocols

The characterization of this compound and other MMP inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two common in vitro techniques.

Fluorometric MMP Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a purified MMP.

Materials:

-

Recombinant, purified MMP (e.g., MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Activate the pro-MMP to its active form according to the manufacturer's instructions. Dilute the active MMP in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Assay Setup: In a 96-well plate, add the diluted MMP enzyme to each well, except for the substrate control wells.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells containing the enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity in a kinetic mode (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[3]

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Gelatin Zymography

Gelatin zymography is a technique used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Objective: To qualitatively or semi-quantitatively assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity in a complex biological sample (e.g., cell culture supernatant).[4][5]

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 0.1% (w/v) gelatin

-

Non-reducing sample buffer

-

Cell culture supernatant or tissue homogenate

-

Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect cell culture supernatants or prepare tissue lysates. Determine the protein concentration of the samples.

-

Sample Loading: Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this will irreversibly denature the enzymes. Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

-

Electrophoresis: Perform SDS-PAGE at 4°C to separate the proteins based on their molecular weight.

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove the SDS and allow the MMPs to renature.[4]

-

Enzyme Activity: Incubate the gel in the incubation buffer at 37°C for 12-48 hours. During this time, the active MMPs will digest the gelatin in the gel. To test the effect of this compound, it can be included in the incubation buffer at the desired concentration.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.[4]

-

Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by comparing them to protein standards.

-

Analysis: The intensity of the clear bands can be quantified using densitometry to provide a semi-quantitative measure of MMP activity. A reduction in the intensity of the bands in the presence of this compound indicates inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and TACE in various physiological and pathological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of ECM remodeling and inflammation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar MMP inhibitors. Further studies are warranted to fully elucidate its inhibitory profile against a wider range of MMPs and to translate its preclinical efficacy into clinical applications.

References

- 1. This compound, a novel matrix metalloproteinase inhibitor, exerts its antidiabetic effect by inhibiting tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. docs.abcam.com [docs.abcam.com]

KB-R7785: A Technical Deep Dive into a Novel Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Initially developed as a novel MMP inhibitor, its therapeutic potential has been explored in a variety of preclinical models, including non-insulin-dependent diabetes mellitus, cardiac hypertrophy, and cerebral ischemia. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound belongs to the succinyl hydroxamic acid class of inhibitors. The hydroxamate group acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of metalloproteinases. The phenyl group at the R2 position is thought to contribute to the compound's oral activity by enhancing absorption.

Mechanism of Action and Therapeutic Targets

This compound exerts its therapeutic effects by inhibiting the activity of various MMPs and ADAMs, which are key enzymes involved in tissue remodeling, inflammation, and the shedding of cell surface proteins.

Inhibition of TNF-α Converting Enzyme (TACE/ADAM17)

A primary mechanism of action for this compound is the inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation and insulin resistance.[1] This mechanism is central to its anti-diabetic effects.[1]

Inhibition of ADAM12

In the context of cardiac hypertrophy, this compound has been shown to directly bind to and inhibit ADAM12.[2] ADAM12 is responsible for the shedding of heparin-binding epidermal growth factor (HB-EGF).[2] The shed HB-EGF then transactivates the epidermal growth factor receptor (EGFR), leading to hypertrophic signaling in cardiomyocytes. By blocking this shedding process, this compound can attenuate the development of cardiac hypertrophy.[2]

Inhibition of Matrix Metalloproteinases (MMPs)

As a broad-spectrum MMP inhibitor, this compound also targets various members of the MMP family. For instance, in models of cerebral ischemia, it has been shown to decrease the activity of MMP-9, an enzyme implicated in the breakdown of the extracellular matrix and neuronal damage following ischemic events.[3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been evaluated against the shedding of various growth factors and TNF-α. The following table summarizes the IC50 values for these activities.

| Target Shedding Event | IC50 (μM) |

| HB-EGF | 0.08 |

| TGF-α | 0.28 |

| Amphiregulin | 0.95 |

| TNF-α | 1.2 |

| Table 1: Inhibitory Activity of this compound on Growth Factor and Cytokine Shedding. Data extracted from a growth factor-alkaline phosphatase (AP) tag assay.[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vivo evaluation.

Key Experimental Protocols

In Vivo Model of Non-Insulin-Dependent Diabetes Mellitus

-

Animal Model: KKAy mice, which exhibit insulin resistance.

-

Treatment: Subcutaneous administration of this compound at a dose of 100 mg/kg twice daily for 4 weeks.[1]

-

Endpoint Measurement: Plasma glucose and insulin levels were measured.

-

TNF-α Challenge: Lipopolysaccharide (LPS) was used to induce an increase in plasma TNF-α levels, which was then measured to assess the inhibitory effect of this compound.[1]

In Vivo Model of Permanent Focal Cerebral Ischemia

-

Animal Model: Mice.

-

Ischemia Induction: Intraluminal middle cerebral artery occlusion (MCAO) under halothane anesthesia.[3]

-

Treatment:

-

Endpoint Measurement: Infarct volume and MMP-9 activity (measured by zymography) in ischemic brain tissues were determined at 24 hours.[3]

Conclusion

This compound is a multifaceted metalloproteinase inhibitor with demonstrated efficacy in various preclinical models of disease. Its ability to potently inhibit key enzymes like TACE and ADAM12 underscores its therapeutic potential in inflammatory conditions, metabolic disorders, and cardiovascular diseases. The data presented in this guide highlight the core scientific foundation of this compound and provide a basis for further research and development efforts. Further studies are warranted to elucidate its full spectrum of activity, selectivity profile, and potential for clinical translation.

References

- 1. This compound, a novel matrix metalloproteinase inhibitor, exerts its antidiabetic effect by inhibiting tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to KB-R7785 and its Inhibition of ADAM12

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 12 (ADAM12) is a transmembrane zinc-dependent protease implicated in a variety of physiological and pathological processes, including cancer progression, cardiac hypertrophy, and tissue remodeling.[1][2] Its role in ectodomain shedding of key signaling molecules, such as Heparin-Binding EGF-like growth factor (HB-EGF), positions it as a compelling therapeutic target.[3][4] KB-R7785, a hydroxamate-based metalloproteinase inhibitor, has been identified as an inhibitor of ADAM12 activity. This technical guide provides a comprehensive overview of the current understanding of this compound as an ADAM12 inhibitor, detailing its mechanism of action, summarizing available data, and providing detailed experimental protocols for its characterization. The guide also visualizes the intricate signaling pathways involving ADAM12 that are modulated by this compound.

Introduction to ADAM12

ADAM12 belongs to the A Disintegrin and Metalloproteinase family of proteins, characterized by a multi-domain structure including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[3] The metalloproteinase domain is responsible for its proteolytic activity, cleaving a variety of cell surface and extracellular matrix proteins.[5]

ADAM12 is known to be involved in:

-

Cancer: Overexpression of ADAM12 has been linked to the progression of various cancers, including breast, lung, and prostate cancer, where it promotes tumor growth, invasion, and metastasis.[6][7]

-

Cardiovascular Disease: ADAM12 plays a role in cardiac hypertrophy by mediating the shedding of HB-EGF, which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4]

-

Other Pathologies: Dysregulation of ADAM12 has also been associated with conditions such as liver fibrogenesis, asthma, and certain developmental disorders.[1][6]

This compound: A Hydroxamate-Based Inhibitor

This compound is a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[8] Its chemical structure, featuring a hydroxamate group, allows it to chelate the zinc ion within the active site of metalloproteinases, thereby inhibiting their catalytic activity. While initially developed as a general MMP inhibitor, studies have demonstrated its ability to inhibit the sheddase activity of several ADAM family members, including ADAM12.[1][9] It is important to note that this compound is not selective for ADAM12 and can inhibit other ADAMs (like ADAM10 and ADAM17) and MMPs.[1][9] This lack of specificity is a critical consideration in experimental design and data interpretation.

Mechanism of Action: Inhibition of ADAM12-Mediated Substrate Cleavage

The primary mechanism by which this compound inhibits ADAM12 function is through the direct blockade of its proteolytic activity. This inhibition prevents the cleavage and subsequent release of ADAM12 substrates.

Inhibition of HB-EGF Shedding and EGFR Transactivation

A key and well-documented function of ADAM12 is the ectodomain shedding of pro-HB-EGF.[3][4] Membrane-bound pro-HB-EGF is inactive; however, upon cleavage by ADAM12, the soluble HB-EGF ectodomain is released and can bind to and activate the Epidermal Growth Factor Receptor (EGFR).[1][3] This transactivation of EGFR triggers downstream signaling cascades, such as the ERK/MAPK pathway, promoting cell proliferation, migration, and survival.[7] this compound, by inhibiting ADAM12, prevents the shedding of HB-EGF, thereby attenuating EGFR signaling.[4][8]

Figure 1: Inhibition of ADAM12-mediated HB-EGF shedding by this compound.

Modulation of Other ADAM12 Substrates

Besides HB-EGF, ADAM12 has other known substrates, and this compound would consequently affect their processing. These substrates include:

-

Ephrin-A1: ADAM12-mediated cleavage of ephrin-A1 has been implicated in promoting lung vascular permeability and metastasis.[10] Inhibition by this compound can reduce this cleavage.[9]

-

Insulin-like growth factor-binding proteins (IGFBPs): ADAM12 can cleave IGFBP-3 and IGFBP-5, modulating the bioavailability of insulin-like growth factors (IGFs).[11]

-

Extracellular Matrix (ECM) Components: ADAM12 has been shown to degrade ECM proteins such as fibronectin and type IV collagen.[5]

Quantitative Data on this compound Inhibition of ADAM12

| Study Context | Model System | This compound Concentration/Dosage | Observed Effect on ADAM12-Related Activity | Reference |

| Cardiac Hypertrophy | Mouse Model (in vivo) | 100 mg/kg/day (intraperitoneal) | Attenuated cardiac hypertrophy through inhibition of HB-EGF shedding. | [1] |

| Lung Carcinoma | Mouse Model (in vivo) | Every other day intraperitoneal injections | Significantly decreased lung metastasis. | [9] |

| Ephrin-A1 Cleavage | In vitro assay | Not specified | Inhibited ADAM12-mediated ephrin-A1 cleavage. | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of this compound on ADAM12. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

ADAM12 Enzyme Kinetics Assay

This assay is designed to determine the kinetic parameters of ADAM12 inhibition by this compound.

Materials:

-

Recombinant human ADAM12 (catalytic domain)

-

Fluorogenic peptide substrate for ADAM12 (e.g., PEPDAB005)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of recombinant ADAM12 (at a final concentration of e.g., 10 nM) to each well except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a final concentration equal to its Km value) to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every minute for 30-60 minutes at 37°C using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the V₀ against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

References

- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM 12 cleaves extracellular matrix proteins and correlates with cancer status and stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. rsc.org [rsc.org]

- 8. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of ADAM12-Mediated Ephrin-A1 Cleavage and Its Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of KB-R7785 on Cellular Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). These enzyme families play crucial roles in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Dysregulation of MMP and ADAM activity is implicated in a wide range of pathologies, including cardiovascular diseases, neuroinflammatory conditions, and cancer. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Targets and Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the proteolytic activity of several key MMPs and ADAMs. This inhibition disrupts downstream signaling cascades involved in pathophysiology. The principal targets and affected pathways are:

-

Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-2 and MMP-9, gelatinases crucial for the degradation of type IV collagen, a major component of the basement membrane. Inhibition of these MMPs is particularly relevant in the context of neuroinflammation and ischemic injury.

-

A Disintegrin and Metalloproteinase 12 (ADAM12): this compound directly binds to and inhibits ADAM12, a sheddase that cleaves and releases membrane-bound signaling molecules. A key substrate of ADAM12 is the heparin-binding epidermal growth factor (HB-EGF).

-

Tumor Necrosis Factor-alpha Converting Enzyme (TACE or ADAM17): As an inhibitor of TACE, this compound blocks the shedding of membrane-bound tumor necrosis factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine.

The inhibition of these enzymes by this compound leads to the modulation of several critical cellular pathways, including:

-

EGFR Signaling Pathway: By inhibiting ADAM12-mediated shedding of HB-EGF, this compound prevents the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways. This has significant implications for cell proliferation and hypertrophy.

-

TNF-α Signaling Pathway: Through the inhibition of TACE, this compound reduces the levels of soluble TNF-α, thereby dampening the inflammatory response mediated by this cytokine. This pathway is central to many inflammatory diseases and insulin resistance.

Data Presentation: Inhibitory Activity of Metalloproteinase Inhibitors

Table 1: Inhibitory Activity (IC50, nM) of a Broad-Spectrum MMP Inhibitor (GM6001 - a hydroxamate-based inhibitor similar in class to this compound)

| Target | IC50 (nM) |

| MMP-1 | 0.4 |

| MMP-2 | 0.5 |

| MMP-3 | 27 |

| MMP-7 | 0.1 |

| MMP-8 | 0.2 |

| MMP-9 | 0.2 |

| MMP-12 | 3.6 |

| MMP-14 | 5.3 |

| MMP-26 | 16 |

Data is illustrative of the potency of hydroxamate-based MMP inhibitors.

Table 2: Inhibitory Activity (IC50) of a TACE Inhibitor (BMS-561392)

| Target | Cell Line | IC50 (µM) |

| TACE (TNF-α secretion) | CHO cells | 0.15[1] |

| α-secretase (sAPPα secretion) | CHO-APPwt cells | 4.47[1] |

| α-secretase (sAPPα secretion) | CHO-APPswe cells | 0.23[1] |

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

a. Sample Preparation:

-

Collect conditioned cell culture media or prepare tissue homogenates.

-

Centrifuge samples to remove cellular debris.

-

Determine the protein concentration of the samples using a standard protein assay (e.g., Bradford or BCA).

b. Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix protein samples with non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT). Do not heat the samples.

-

Load equal amounts of protein into the wells of the gel.

-

Run the gel at 120V for 90 minutes at 4°C.

c. Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in distilled water) to remove SDS.

-

Incubate the gel in a developing buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.

d. Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

-

The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Murine Model of Cardiac Hypertrophy: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure.[2][3][4][5][6]

a. Anesthesia and Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Shave the upper thoracic area and disinfect the surgical site.

b. Surgical Procedure:

-

Make a small horizontal incision in the suprasternal notch.

-

Dissect the tissues to expose the aortic arch between the innominate and left carotid arteries.

-

Pass a 7-0 silk suture underneath the aortic arch.

-

Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.

-

Quickly remove the needle to create a constriction of a defined diameter.

-

For sham-operated controls, the suture is passed under the aorta but not tied.

-

Close the chest and skin incision.

c. Post-operative Care and Analysis:

-

Administer analgesics as required and monitor the animal for recovery.

-

This compound or vehicle can be administered via intraperitoneal injection or osmotic mini-pumps.

-

After a defined period (e.g., 2-4 weeks), assess cardiac hypertrophy by measuring heart weight to body weight ratio, echocardiography, and histological analysis (e.g., hematoxylin and eosin, Masson's trichrome staining).

-

Molecular markers of hypertrophy (e.g., ANP, BNP, β-MHC) can be quantified by qRT-PCR or Western blotting.

In Vitro Assay for LPS-Induced TNF-α Production

This assay is used to evaluate the effect of inhibitors on the production of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[][8][9][10][11]

a. Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

b. Treatment:

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

c. TNF-α Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

d. Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value of this compound for the inhibition of TNF-α production.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow: Cardiac Hypertrophy Model

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF-α signaling: TACE inhibition to put out the burning heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 targets MMP-2 and MMP-9 via EGFR-MEK-ERK pathway activation to promote prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Matrix Metalloproteinase (MMP) | DC Chemicals [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

KB-R7785: A Technical Overview of its Selectivity for Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a hydroxamic acid-based compound recognized as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Initially investigated for its therapeutic potential in conditions such as diabetes and cerebral ischemia, its mechanism of action is closely tied to its ability to modulate the activity of these zinc-dependent endopeptidases. A significant aspect of its biological activity is its role in inhibiting the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This technical guide provides a detailed analysis of the selectivity profile of this compound against various MMPs, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

While comprehensive quantitative data on the selectivity of this compound across the entire MMP family is not extensively detailed in publicly available literature, existing research has characterized its inhibitory activity against several key MMPs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of its potency and selectivity. It is important to note that this compound also demonstrates inhibitory activity against members of the ADAM (A Disintegrin and Metalloproteinase) family, including ADAM12 and ADAM28, and is a known inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1]

| Target MMP | IC50 (nM) | Notes |

| MMP-1 (Collagenase-1) | Data not consistently reported | Activity has been suggested but quantitative data is scarce. |

| MMP-2 (Gelatinase A) | Inhibitory activity confirmed | Specific IC50 values are not consistently reported in primary literature. |

| MMP-9 (Gelatinase B) | Inhibitory activity confirmed | This compound has been shown to significantly decrease MMP-9 activity. |

Further research is required to establish a complete inhibitory profile of this compound against a broader panel of MMPs.

Experimental Protocols

The determination of the inhibitory activity of this compound against various MMPs typically involves in vitro enzymatic assays. The following is a generalized protocol based on standard methodologies for assessing MMP inhibition.

In Vitro Fluorogenic MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations for the assay.

-

Enzyme Activation: If the recombinant MMP is in a pro-enzyme (inactive) form, it must be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

-

Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells. c. Add the activated MMP enzyme to all wells except for the blank controls. d. Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., 328 nm excitation and 393 nm emission for Mca-containing substrates). Measurements are typically taken at regular intervals over a set period.

-

Data Analysis: a. Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Gelatin Zymography

Objective: To qualitatively or semi-quantitatively assess the inhibition of gelatinases (MMP-2 and MMP-9) by this compound.

Materials:

-

Polyacrylamide gels co-polymerized with gelatin

-

Samples containing MMP-2 and MMP-9 (e.g., conditioned cell culture media)

-

This compound

-

SDS-PAGE running buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix samples with non-reducing SDS sample buffer. Do not heat the samples, as this can denature the enzymes.

-

Electrophoresis: Run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in developing buffer at 37°C for 12-24 hours. For the inhibition assay, a parallel gel can be incubated in developing buffer containing a specific concentration of this compound.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The inhibition by this compound will be evident by a reduction in the intensity of these clear bands compared to the control gel.

Mandatory Visualizations

Signaling Pathway of TNF-α Production and MMP Inhibition

The following diagram illustrates the signaling pathway leading to the production of soluble TNF-α and the points of inhibition by MMP inhibitors like this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 value of an MMP inhibitor.

References

In Vitro Characterization of KB-R7785: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing key pathways and workflows. This document is intended to serve as a valuable resource for researchers in drug discovery and development investigating the therapeutic potential of metalloproteinase inhibitors.

Data Presentation: Inhibitory Activity of this compound

This compound has been demonstrated to inhibit the shedding of various cell surface proteins, a process predominantly mediated by ADAMs. The half-maximal inhibitory concentrations (IC50) for the shedding of several members of the epidermal growth factor (EGF) family and Tumor Necrosis Factor-α (TNF-α) are presented below.

| Target Protein Shedding | IC50 (µM) |

| HB-EGF | 0.28 |

| TGF-α | 1.1 |

| Amphiregulin | 2.5 |

| Epiregulin | >10 |

| Betacellulin | >10 |

| TNF-α | 0.52 |

| Table 1: Inhibitory activity of this compound on the shedding of various growth factors and TNF-α. Data extracted from Asakura et al., 2002, Nature Medicine.[2] |

Core Mechanisms and Signaling Pathways

This compound exerts its effects by inhibiting the proteolytic activity of MMPs and ADAMs, which play crucial roles in a variety of physiological and pathological processes. A key target of this compound is ADAM12, a metalloproteinase responsible for the shedding of heparin-binding EGF-like growth factor (HB-EGF).[3] The released (soluble) HB-EGF can then bind to and activate the EGF receptor (EGFR), triggering downstream signaling cascades that can contribute to cellular processes like cardiac hypertrophy.[3] this compound also inhibits ADAM17 (also known as TNF-α converting enzyme or TACE), thereby blocking the release of soluble TNF-α, a pro-inflammatory cytokine.[4][5]

Below are diagrams illustrating the signaling pathway of ADAM12-mediated HB-EGF shedding and the general mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound and similar metalloproteinase inhibitors.

Growth Factor Shedding Assay (Alkaline Phosphatase Tag-Based)

This assay quantifies the shedding of a specific growth factor from the cell surface. It utilizes a fusion protein where the extracellular domain of the growth factor is tagged with alkaline phosphatase (AP).

Principle: When the AP-tagged growth factor is cleaved from the cell surface by a metalloproteinase, the AP-tagged ectodomain is released into the cell culture supernatant. The amount of shed ectodomain can then be quantified by measuring the alkaline phosphatase activity in the supernatant.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or specific cell line of interest) in a 24-well plate at an appropriate density.

-

Transfect the cells with a plasmid encoding the AP-tagged growth factor (e.g., AP-HB-EGF) using a suitable transfection reagent.

-

Allow cells to express the fusion protein for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30-60 minutes.

-

Stimulate shedding by adding a known agonist (e.g., phorbol 12-myristate 13-acetate (PMA) for general metalloproteinase activation, or a specific GPCR agonist) to the wells.

-

-

Supernatant Collection and AP Activity Measurement:

-

After a defined incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Transfer an aliquot of the supernatant to a 96-well plate.

-

Add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP)) to each well.

-

Incubate at 37°C until a yellow color develops.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Zymography is an electrophoretic technique used to detect and characterize proteolytic enzymes based on their ability to digest a substrate copolymerized in the polyacrylamide gel. For MMP-2 and MMP-9, gelatin is the commonly used substrate.

Protocol:

-

Sample Preparation:

-

Collect cell culture supernatants or prepare tissue lysates.

-

Determine the protein concentration of each sample.

-

Mix the samples with a non-reducing sample buffer (without boiling).

-

-

Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Load equal amounts of protein into the wells.

-

Run the gel at a constant voltage in a cold room or on ice.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer containing Ca2+ and Zn2+ (essential for MMP activity) at 37°C for 16-24 hours. To test the inhibitory effect of this compound, it can be included in the developing buffer at various concentrations.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by the MMPs.

-

-

Data Analysis:

-

Quantify the intensity of the lytic bands using densitometry software.

-

Compare the band intensities in the presence and absence of this compound to determine its inhibitory effect.

-

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a novel matrix metalloproteinase inhibitor, exerts its antidiabetic effect by inhibiting tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

KB-R7785: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of the a disintegrin and metalloproteinase (ADAM) and matrix metalloproteinase (MMP) families of enzymes. It has garnered significant interest in biomedical research due to its therapeutic potential in a variety of diseases, including cancer, cardiovascular conditions, and inflammatory disorders. This compound exerts its effects primarily by inhibiting the "shedding" of cell surface proteins, a crucial process in intercellular signaling. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound inhibits the proteolytic activity of several key metalloproteinases, most notably ADAM12 and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17). By blocking these enzymes, this compound prevents the cleavage and release of the extracellular domains of various transmembrane proteins. This inhibition disrupts downstream signaling pathways that are often dysregulated in disease states.

Two well-characterized pathways affected by this compound are:

-

Inhibition of HB-EGF Shedding: this compound directly binds to ADAM12, preventing the shedding of heparin-binding epidermal growth factor (HB-EGF). The release of soluble HB-EGF is a critical step in the transactivation of the epidermal growth factor receptor (EGFR), which promotes cell growth and proliferation. By inhibiting this process, this compound can attenuate pathological conditions such as cardiac hypertrophy.[1][2]

-

Inhibition of TNF-α Production: this compound inhibits the activity of TACE (ADAM17), the primary enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[3] By reducing the levels of soluble TNF-α, a potent pro-inflammatory cytokine, this compound can mitigate inflammatory responses and insulin resistance.

Data Presentation

| Target Cell/Tissue | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| U251 Glioblastoma Cells | In Vitro (Cell Culture) | 1 µmol/L | Inhibition of ADAM12m-mediated processing of cell surface proHB-EGF. | [4] |

| KKAy Mice (model of NIDDM) | In Vivo | 100 mg/kg (s.c., twice daily for 4 weeks) | Significant decrease in plasma glucose and insulin levels; inhibition of LPS-induced increase in plasma TNF-α. | [3] |

| Male FVB Mice (model of cardiac hypertrophy) | In Vivo | 100 mg/kg/day (i.p.) | Abrogation of cardiac hypertrophy induced by phenylephrine and angiotensin II. |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentrations of this compound on the chosen cell line and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cell line (e.g., U251, RAW264.7, neonatal rat ventricular myocytes)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Inhibition of TNF-α Release (ELISA)

This protocol is designed to quantify the inhibitory effect of this compound on the release of TNF-α from stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound

-

24-well cell culture plates

-

Mouse TNF-α ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete DMEM. Incubate overnight.

-

This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and a vehicle control (LPS stimulation with DMSO).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α release for each this compound concentration compared to the vehicle control.

Inhibition of HB-EGF Shedding Assay

This protocol measures the ability of this compound to inhibit the release of soluble HB-EGF from cells.

Materials:

-

Cell line expressing HB-EGF (e.g., U251, or cells engineered to overexpress pro-HB-EGF)

-

Complete cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus

-

This compound

-

Human HB-EGF ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 12-well plate and grow to near confluence.

-

Serum Starvation: Serum-starve the cells for 12-24 hours in serum-free medium.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation of Shedding: Induce HB-EGF shedding by treating the cells with a stimulus such as PMA (e.g., 100 nM) for 30-60 minutes.

-

Supernatant Collection: Collect the conditioned medium.

-

ELISA: Quantify the amount of soluble HB-EGF in the conditioned medium using an HB-EGF ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of HB-EGF shedding for each this compound concentration.

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM and MMP metalloproteinases in various cellular processes and disease models. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively design and execute in vitro experiments with this potent inhibitor. Careful determination of non-toxic working concentrations and the use of appropriate controls are crucial for obtaining reliable and reproducible results.

References

- 1. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for KB-R7785 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor, in various animal models. This document outlines its mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes relevant signaling pathways.

Mechanism of Action

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the cleavage of extracellular matrix proteins. Its therapeutic effects in different disease models are primarily attributed to the inhibition of specific MMPs involved in pathological processes. Notably, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF), implicating it in the modulation of inflammatory and growth factor signaling pathways.[1][2][3]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in animal models.

Table 1: Effects of this compound on Plasma Glucose and Insulin in a Diabetic Mouse Model

| Animal Model | Treatment Group | Dosage | Duration | Plasma Glucose Levels | Plasma Insulin Levels | Reference |

| KKAy Mice (NIDDM model) | This compound | 100 mg/kg, s.c., twice daily | 4 weeks | Significant decrease after 3 weeks | Significantly decreased | [1][3] |

| KKAy Mice (NIDDM model) | Pioglitazone (Control) | 20 mg/kg, p.o., twice daily | 4 weeks | Significantly decreased | No significant change | [1][3] |

Table 2: Effects of this compound on Infarct Volume in a Cerebral Ischemia Mouse Model

| Animal Model | Treatment Group | Dosage | Timing of Administration | Infarct Volume | Reference |

| ICR Mice (MCAO model) | This compound | 100 mg/kg, i.p. | 30 minutes before MCAO | Significantly decreased | [4] |

| ICR Mice (MCAO model) | This compound | 100 mg/kg, i.p. | 1 and 4.5 hours after MCAO | Significantly decreased | [4] |

Experimental Protocols

Preparation and Administration of this compound

a. Solubility and Vehicle Preparation:

This compound can be prepared for in vivo administration using several methods. A common approach involves dissolving the compound in a suitable solvent system.

-

For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: A stock solution of this compound can be prepared in DMSO (e.g., 20 mg/mL). For injection, this stock solution is further diluted. One recommended vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. To prepare 1 mL of the working solution, mix 100 µL of the 20 mg/mL DMSO stock solution with 400 µL of PEG300. Then, add 50 µL of Tween-80 and mix thoroughly. Finally, add 450 µL of saline to reach the final volume. This protocol yields a clear solution. Another option is to dilute the DMSO stock solution in corn oil.[5]

b. Administration:

-

Subcutaneous (s.c.) Injection: For the diabetic mouse model, this compound was administered subcutaneously at a dose of 100 mg/kg twice daily.[1][3]

-

Intraperitoneal (i.p.) Injection: In the cerebral ischemia model, this compound was administered via intraperitoneal injection at a dose of 100 mg/kg.[4]

Animal Models

a. Non-Insulin-Dependent Diabetes Mellitus (NIDDM) Model:

-

Animal Strain: KKAy mice are a commonly used polygenic model for obese type 2 diabetes.[6] These mice spontaneously develop hyperglycemia, hyperinsulinemia, and obesity, typically by 5 to 8 weeks of age.[6][7]

-

Induction of Diabetes: The diabetic phenotype in KKAy mice develops spontaneously due to a mutation in the agouti gene.[8] No specific induction protocol is required; however, it is crucial to monitor blood glucose levels to confirm the diabetic state (typically >300 mg/dL) before initiating treatment.[8]

-

Experimental Procedure:

-

House male KKAy mice individually to prevent fighting-related stress, which can affect blood glucose levels.[7]

-

At the appropriate age (e.g., 5-8 weeks), confirm hyperglycemia by measuring blood glucose.

-

Administer this compound or vehicle control as described in the "Preparation and Administration" section.

-

Monitor blood glucose and plasma insulin levels at regular intervals throughout the study period (e.g., weekly for 4 weeks).[1][3]

-

b. Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):

-

Animal Strain: ICR mice are frequently used for this model.

-

Induction of Ischemia: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal filament method.[4][9]

-

Surgical Protocol:

-

Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.[4][9]

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Insert a silicon-coated nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. The advancement distance is typically 9-10 mm from the carotid bifurcation.[4]

-

For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 30-120 minutes) to allow for reperfusion.[4]

-

Close the incision and allow the animal to recover.

-

-

Treatment and Analysis:

-

Administer this compound or vehicle control intraperitoneally at the desired time points (e.g., 30 minutes before or 1 and 4.5 hours after MCAO).[4]

-

After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.[4]

-

Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The ischemic tissue will appear white, while healthy tissue stains red.[9]

-

Signaling Pathways and Visualizations

This compound exerts its effects by modulating key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of TNF-α Production